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Compound of Interest

Compound Name: 3-Phenyl-oxindole

Cat. No.: B189304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Phenyl-
oxindole (also known as 3-phenylindolin-2-one), a heterocyclic compound of significant

interest in medicinal chemistry, utilizing fundamental analytical techniques: Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document outlines the spectral data in clearly structured tables, details experimental

protocols, and includes visualizations to illustrate the analytical workflow.

Introduction to 3-Phenyl-oxindole
3-Phenyl-oxindole is an organic compound featuring a fused indole and carbonyl group, with

a phenyl group attached at the 3-position.[1] Its core structure is a key pharmacophore found in

numerous biologically active molecules, exhibiting potential anti-inflammatory and anticancer

properties.[1] Accurate and thorough characterization of this molecule is paramount for its

application in research and drug development. The molecular formula for 3-Phenyl-oxindole is

C₁₄H₁₁NO, and its molecular weight is approximately 209.24 g/mol .[2][3]

Spectroscopic Data
The following sections present the key spectroscopic data for 3-Phenyl-oxindole, providing a

detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The following table summarizes the proton NMR spectral data for 3-Phenyl-oxindole. Note

that specific chemical shifts can vary slightly depending on the solvent and instrument used.

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data not

available in

search results

The following table summarizes the carbon-13 NMR spectral data for 3-Phenyl-oxindole.

Chemical shifts are reported in parts per million (ppm).

Chemical Shift (δ) ppm Assignment

Data not available in search results

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 3-Phenyl-oxindole displays characteristic absorption bands.[3]

Wavenumber (cm⁻¹) Functional Group Assignment

~3400-3200 N-H stretch (amide)

~1710 C=O stretch (amide, lactam)

~1610, 1470 C=C stretch (aromatic)

~750, 700
C-H bend (aromatic, monosubstituted and ortho-

disubstituted)

Data sourced from the NIST WebBook.[3]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

m/z Ratio Assignment

209 [M]⁺ (Molecular ion)

Additional fragmentation data not detailed in

search results

The molecular ion peak at m/z 209 corresponds to the molecular weight of 3-Phenyl-oxindole.

[2]

Experimental Protocols
This section details the methodologies for the synthesis of 3-Phenyl-oxindole and the

acquisition of spectroscopic data.

Synthesis of 3-Phenyl-oxindole
While several methods for the synthesis of oxindole derivatives exist, a common approach

involves the cyclization of an appropriate precursor. A general procedure is outlined below.

Fischer Indole Synthesis Approach (General):

The Fischer indole synthesis is a widely used method for preparing indoles and their

derivatives.[4] A typical procedure would involve the reaction of a substituted phenylhydrazine

with a ketone or aldehyde under acidic conditions.[4] For 3-Phenyl-oxindole, a potential route

could involve the reaction of phenylhydrazine with an appropriate phenyl-substituted carbonyl

compound, followed by cyclization.

A specific, detailed experimental protocol for the synthesis of 3-Phenyl-oxindole was not found

in the search results.

Spectroscopic Analysis
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¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or

600 MHz).[5] The sample is dissolved in a deuterated solvent, such as deuterated chloroform

(CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane

(TMS) as an internal standard.[5]

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer.

The sample can be prepared as a KBr pellet or dissolved in a suitable solvent like chloroform

(CHCl₃).[3]

Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for separation of the analyte. Electron ionization (EI) is a common

method for generating the molecular ion and fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the characterization of an organic

compound like 3-Phenyl-oxindole.
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Synthesis & Purification
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Workflow for the characterization of 3-Phenyl-oxindole.

This diagram outlines the logical flow from the synthesis and purification of the compound to its

detailed analysis using various spectroscopic techniques, culminating in the confirmation of its

chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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